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Compound of Interest

Compound Name: MB 543 DBCO

Cat. No.: B15622438 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for utilizing MB 543 DBCO, a bright and

photostable fluorescent probe, for the detection and quantification of azide-modified

biomolecules in flow cytometry. This methodology is based on the highly efficient and

bioorthogonal copper-free click chemistry, specifically the Strain-Promoted Azide-Alkyne

Cycloaddition (SPAAC).

Introduction
MB 543 DBCO is a rhodamine-based dye conjugated to a dibenzocyclooctyne (DBCO) moiety.

This linkage allows for a specific and covalent reaction with azide-containing molecules without

the need for a cytotoxic copper catalyst, making it ideal for live-cell applications.[1] Its bright

orange fluorescence, with excitation and emission maxima at approximately 544 nm and 560

nm respectively, is well-suited for standard flow cytometry laser lines, such as the 532 nm or

561 nm laser.[2][3] MB 543 is characterized by its high quantum yield, photostability, and pH

insensitivity, ensuring reliable performance in various experimental conditions.[1] These

properties make MB 543 DBCO an excellent alternative to other spectrally similar dyes like

TAMRA and Alexa Fluor® 546.[2]
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The core of this application lies in the SPAAC reaction. This bioorthogonal reaction involves

two key steps:

Metabolic Labeling: Cells are incubated with a metabolic precursor containing an azide

group. For example, an azide-modified sugar like N-azidoacetylmannosamine (Ac4ManNAz)

can be metabolically incorporated into the glycans on the cell surface.[4]

Fluorescent Tagging: The azide-modified cells are then treated with MB 543 DBCO. The

DBCO group on the fluorophore reacts specifically and efficiently with the azide groups on

the cell surface, resulting in a stable triazole linkage and fluorescently labeled cells.[4]

This method allows for the selective labeling of cells that have taken up and processed the

azide-modified precursor, enabling researchers to probe various biological processes such as

glycan biosynthesis, cell proliferation, and specific protein interactions.

Data Presentation
While direct comparative studies quantifying the signal-to-noise ratio of MB 543 DBCO in flow

cytometry are not readily available in the reviewed literature, its performance characteristics

can be inferred from its properties and comparison to spectrally similar dyes.

Property Description Reference

Excitation Maximum ~544 nm [2]

Emission Maximum ~560 nm [2]

Recommended Laser Line 532 nm or 561 nm [5]

Extinction Coefficient >100,000 cm⁻¹M⁻¹ [3]

Key Advantages

Bright, photostable, highly

water-soluble, pH-insensitive,

suitable for copper-free click

chemistry.

[1][2]

Spectrally Similar Dyes
TAMRA, Alexa Fluor® 546,

DyLight 546®, CF™543
[2]
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Experimental Protocols
Two primary applications of MB 543 DBCO in flow cytometry are detailed below: labeling of

azide-modified cells and staining with an MB 543 DBCO-conjugated antibody.

Protocol 1: Labeling of Metabolically-Labeled Azide-
Modified Cells
This protocol describes the general procedure for labeling cells that have been metabolically

engineered to express azide groups on their surface.

Materials:

Azide-modified metabolic precursor (e.g., Ac4ManNAz)

MB 543 DBCO

Anhydrous DMSO

Complete cell culture medium

Phosphate-Buffered Saline (PBS), pH 7.4

FACS Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)

Flow cytometry tubes

Procedure:

Metabolic Labeling:

Culture cells of interest in their appropriate complete medium.

Treat the cells with an optimized concentration of the azide-modified metabolic precursor

(e.g., 25-50 µM Ac4ManNAz) for 24-72 hours. The optimal concentration and incubation

time should be determined empirically for each cell type and experimental setup.

Cell Harvesting and Washing:
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Harvest the cells using a gentle method (e.g., trypsinization for adherent cells, or

centrifugation for suspension cells).

Wash the cells twice with ice-cold PBS by centrifuging at 300 x g for 5 minutes and

resuspending the pellet.

MB 543 DBCO Staining:

Prepare a stock solution of MB 543 DBCO in anhydrous DMSO (e.g., 1-10 mM).

Resuspend the cell pellet in FACS buffer.

Add MB 543 DBCO to the cell suspension at a final concentration of 1-20 µM. The optimal

concentration should be titrated.

Incubate for 30-60 minutes at room temperature, protected from light.

Washing:

Wash the cells twice with FACS buffer to remove unbound MB 543 DBCO.

Flow Cytometry Analysis:

Resuspend the final cell pellet in an appropriate volume of FACS buffer.

Analyze the cells on a flow cytometer equipped with a 532 nm or 561 nm laser and

appropriate emission filters.

Protocol 2: Staining with an MB 543 DBCO-Conjugated
Antibody
This protocol outlines the conjugation of MB 543 DBCO to an antibody and subsequent use for

flow cytometric staining of target cells.

Part A: Antibody Conjugation with MB 543 DBCO-NHS Ester

This procedure assumes the use of an NHS-ester derivative of MB 543 DBCO for conjugation

to primary amines on the antibody.
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Materials:

Purified antibody (carrier-protein free, e.g., no BSA)

MB 543 DBCO-NHS Ester

Anhydrous DMSO

Reaction Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

Desalting column

Procedure:

Antibody Preparation:

Dissolve the antibody in the Reaction Buffer at a concentration of 1-10 mg/mL.

MB 543 DBCO-NHS Ester Preparation:

Prepare a 10 mM stock solution of MB 543 DBCO-NHS Ester in anhydrous DMSO

immediately before use.

Conjugation Reaction:

Add a 10-20 fold molar excess of the MB 543 DBCO-NHS Ester stock solution to the

antibody solution.

Incubate for 1-2 hours at room temperature, protected from light.

Quenching:

Add Quenching Buffer to a final concentration of 50-100 mM to stop the reaction.

Incubate for 15-30 minutes at room temperature.

Purification:
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Separate the conjugated antibody from unreacted dye using a desalting column

equilibrated with PBS.

Part B: Flow Cytometry Staining

Materials:

MB 543 DBCO-conjugated antibody

Target cells

FACS Buffer

Procedure:

Cell Preparation:

Harvest and wash cells as described in Protocol 1, Step 2.

Resuspend the cells in FACS buffer at a concentration of 1x10⁶ cells/100 µL.

Staining:

Add the optimal dilution of the MB 543 DBCO-conjugated antibody to the cell suspension.

This should be determined by titration.

Incubate for 30 minutes on ice or at 4°C, protected from light.

Washing:

Wash the cells twice with FACS buffer.

Flow Cytometry Analysis:

Resuspend the final cell pellet in FACS buffer and analyze as described in Protocol 1,

Step 5.

Mandatory Visualizations
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Experimental Workflow for Metabolic Labeling and Flow
Cytometry
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Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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